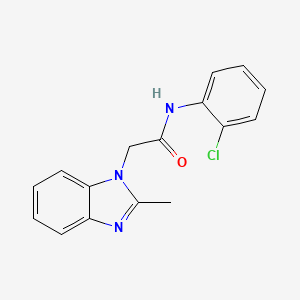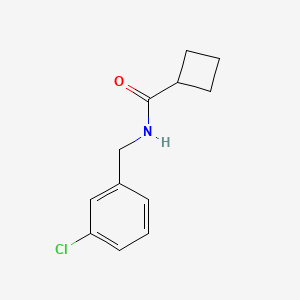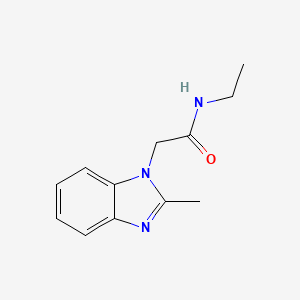
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 has gained popularity as a recreational drug due to its psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.
Mécanisme D'action
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide acts as a partial agonist at CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than THC. This leads to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use has been associated with addiction, withdrawal, and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its ability to mimic the effects of THC and its high potency. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Orientations Futures
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and other synthetic cannabinoids, including the development of new drugs for medical use and the study of the long-term effects of these drugs on the body. Additionally, research is needed to better understand the mechanisms of action of these drugs and their potential for abuse and addiction.
Méthodes De Synthèse
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis and the Friedel-Crafts acylation reaction. The most common method involves the reaction of 1-pentylindole with 2-methyl-3-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.
Applications De Recherche Scientifique
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-5-12(19-3)11(6-9)16-8-10(7-13(16)17)14(18)15-2/h4-6,10H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQFZJNHJMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)






